N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib, which itself is a modification of the well-known tyrosine kinase inhibitor, Dasatinib. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Dasatinib and its analogs. The molecular formula for N-Deshydroxyethyl Dasatinib-d8 is CHDClNOS, with a molecular weight of approximately 452.00 g/mol.
N-Deshydroxyethyl Dasatinib-d8 is classified as a synthetic organic compound and falls under the category of pharmaceutical intermediates. It is specifically categorized as a deuterated compound, which enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound is sourced from specialized chemical manufacturers and suppliers that focus on high-purity research chemicals .
The synthesis of N-Deshydroxyethyl Dasatinib-d8 typically involves the deuteration of N-Deshydroxyethyl Dasatinib. This process includes replacing specific hydrogen atoms with deuterium atoms, which are isotopes of hydrogen. The reaction conditions often require the use of deuterated solvents and reagents to ensure effective incorporation of deuterium into the molecular structure.
The synthetic route generally follows these steps:
N-Deshydroxyethyl Dasatinib-d8 retains the core structure of Dasatinib but with deuterium atoms incorporated at specific positions. This isotopic labeling provides distinct advantages in tracking metabolic processes within biological systems.
The structural data can be summarized as follows:
N-Deshydroxyethyl Dasatinib-d8 can undergo several types of chemical reactions:
Common reagents used for these reactions include:
N-Deshydroxyethyl Dasatinib-d8 acts primarily as an inhibitor for ABL tyrosine kinase, a critical enzyme involved in cell signaling pathways related to cancer cell proliferation. The mechanism involves binding to the ATP-binding site on ABL kinases, thereby inhibiting their activity.
This compound also interacts with other kinases such as SRC family kinases and PDGFR (platelet-derived growth factor receptor), contributing to its potential therapeutic effects against certain cancers like chronic myeloid leukemia .
N-Deshydroxyethyl Dasatinib-d8 is primarily used in scientific research settings:
This compound serves as a valuable tool for researchers aiming to understand the detailed mechanisms underlying tyrosine kinase inhibition and its implications in cancer treatment strategies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4